Ammonium 3-nitrosulphanilate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

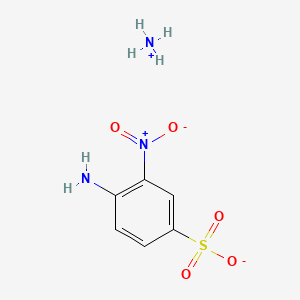

Ammonium 3-nitrosulphanilate, also known as ammonium 4-amino-3-nitrobenzenesulfonate, is a chemical compound with the molecular formula C6H9N3O5S. It is a salt formed from the combination of ammonium and 3-nitrosulphanilate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 3-nitrosulphanilate typically involves the nitration of 4-aminobenzenesulfonic acid followed by neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of nitrating agents such as nitric acid and sulfuric acid. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of 3-nitrosulphanilate, which is then neutralized to form the ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure the safety and efficiency of the production process. The final product is purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-nitrosulphanilate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Electrophilic reagents like halogens and sulfonating agents are employed.

Major Products Formed

Oxidation: Formation of nitroso and nitro derivatives.

Reduction: Formation of 4-amino-3-nitrobenzenesulfonic acid.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Ammonium 3-nitrosulphanilate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Investigated for its potential antimicrobial properties and its role in biochemical pathways.

Medicine: Explored for its potential use in drug development and as a diagnostic reagent.

Mechanism of Action

The mechanism of action of ammonium 3-nitrosulphanilate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and biochemical pathways. The compound’s ability to undergo electrophilic substitution allows it to interact with various biomolecules, potentially leading to antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Ammonium 4-nitrobenzenesulfonate

- Ammonium 3-nitrobenzenesulfonate

- Ammonium 2-nitrobenzenesulfonate

Uniqueness

Ammonium 3-nitrosulphanilate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity.

Biological Activity

Ammonium 3-nitrosulphanilate is a compound belonging to the class of quaternary ammonium salts (QASs), which are known for their diverse biological activities. This article focuses on the biological activity of this compound, examining its mechanisms of action, efficacy against various microorganisms, and potential applications in medicine and industry.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Membrane Disruption : QASs, including this compound, can integrate into microbial cell membranes, leading to structural changes that disrupt membrane integrity. This disruption can inhibit essential cellular functions such as nutrient transport and energy production .

- Protein Inhibition : These compounds can inhibit membrane-bound proteins like H+-ATPase, which is crucial for maintaining cellular homeostasis. The inhibition of such proteins can lead to the death of microbial cells .

- Biofilm Eradication : this compound has been shown to reduce the adhesion of microorganisms to surfaces and effectively eradicate biofilms formed by pathogenic bacteria. This property is particularly valuable in clinical settings where biofilm-associated infections are prevalent .

Efficacy Against Microorganisms

The antimicrobial efficacy of this compound has been documented in various studies. Here is a summary table showcasing its activity against different pathogens:

| Microorganism | Efficacy | Notes |

|---|---|---|

| Staphylococcus aureus | High | Effective against antibiotic-resistant strains |

| Escherichia coli | Moderate | Inhibitory concentrations vary by strain |

| Pseudomonas aeruginosa | High | Effective in biofilm disruption |

| Candida albicans | Moderate | Shows antifungal properties |

Case Studies

- Case Study on Biofilm Disruption : A study conducted by researchers demonstrated that this compound significantly reduced biofilm formation by Pseudomonas aeruginosa on medical devices. The results indicated a reduction in biofilm mass by over 70% when treated with this compound at sub-lethal concentrations .

- Clinical Application in Wound Management : Another investigation focused on the use of this compound in wound dressings for patients with chronic wounds infected with Staphylococcus aureus. The findings revealed a marked decrease in bacterial load and improved healing times compared to control groups receiving standard care .

Research Findings

Recent research highlights the importance of understanding the biological activity of QASs like this compound not only for their antimicrobial properties but also for their potential side effects, including the development of microbial resistance. Continuous exposure to QASs can lead to increased resistance among microbial populations, necessitating careful consideration in clinical and industrial applications .

Properties

CAS No. |

50667-33-9 |

|---|---|

Molecular Formula |

C6H6N2O5S.H3N C6H9N3O5S |

Molecular Weight |

235.22 g/mol |

IUPAC Name |

azanium;4-amino-3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H6N2O5S.H3N/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10;/h1-3H,7H2,(H,11,12,13);1H3 |

InChI Key |

PMIOTMCKYPQSSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])[N+](=O)[O-])N.[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.